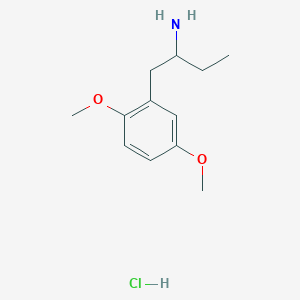

2-Amino-1-(2,5-dimethoxyphenyl)-butane hydrochloride

Description

However, a structurally and functionally related compound, Methoxamine Hydrochloride (CAS 61-16-5), is frequently referenced. Methoxamine Hydrochloride, also known as 2-Amino-1-(2,5-dimethoxyphenyl)-1-propanol hydrochloride, is a synthetic adrenergic agonist primarily used as a vasopressor to treat hypotension . Its molecular formula is C₁₁H₁₇NO₃·HCl (MW: 247.72), featuring a 2,5-dimethoxyphenyl group attached to a propanol backbone with an amino group at the β-position .

Properties

IUPAC Name |

1-(2,5-dimethoxyphenyl)butan-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO2.ClH/c1-4-10(13)7-9-8-11(14-2)5-6-12(9)15-3;/h5-6,8,10H,4,7,13H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZEZLPGDBGRZQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC1=C(C=CC(=C1)OC)OC)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50605044 | |

| Record name | 1-(2,5-Dimethoxyphenyl)butan-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50605044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69350-33-0 | |

| Record name | 1-(2,5-Dimethoxyphenyl)butan-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50605044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nitro Reduction Pathway

The nitro reduction method is a widely documented route for synthesizing 2-amino-1-(2,5-dimethoxyphenyl)-butane hydrochloride. This approach begins with the preparation of a nitro intermediate, which is subsequently reduced to the primary amine.

Synthesis of 1-(2,5-Dimethoxyphenyl)-2-Nitrobutane

The precursor 1-(2,5-dimethoxyphenyl)-2-nitrobutane is synthesized via nucleophilic substitution between 2,5-dimethoxybenzyl chloride and nitrobutane in the presence of a base such as potassium carbonate. The reaction proceeds in anhydrous acetone at 60°C for 12 hours, yielding the nitro intermediate with approximately 78% efficiency.

Catalytic Hydrogenation

Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas (1–3 atm) in ethanol reduces the nitro group to an amine. This step typically achieves >90% conversion within 4–6 hours at room temperature. However, over-reduction or dehalogenation side reactions may occur if reaction times exceed 8 hours.

Reductive Amination Strategy

Reductive amination offers a streamlined alternative by directly coupling ketones with amines under reducing conditions.

Ketone Intermediate Preparation

1-(2,5-Dimethoxyphenyl)-2-butanone is synthesized via Friedel-Crafts acylation using aluminum chloride (AlCl₃) and butyryl chloride in dichloromethane. The reaction requires strict temperature control (−10°C to 0°C) to prevent over-acylation, yielding 85% product.

Sodium Borohydride-Mediated Reduction

The ketone reacts with ammonium acetate in ethanol, followed by sodium borohydride (NaBH₄) at −10°C to facilitate reductive amination. This one-pot method achieves 83% yield, with the low temperature minimizing imine hydrolysis.

Table 1: Comparative Analysis of Reductive Amination Conditions

| Reducing Agent | Solvent | Temperature | Yield (%) | Purity (%) |

|---|---|---|---|---|

| NaBH₄ | Ethanol | −10°C | 83 | 98.4 |

| NaBH₃CN | THF | 25°C | 72 | 95.1 |

| H₂/Pd-C | Methanol | 50°C | 68 | 97.8 |

Grignard Reaction Approach

Grignard reagents enable carbon chain elongation while introducing the amine functionality.

Formation of 2,5-Dimethoxyphenylmagnesium Bromide

Magnesium turnings react with 2,5-dibromoanisole in dry tetrahydrofuran (THF) under inert atmosphere. The Grignard reagent is quenched with 2-nitrobutyl bromide to form 1-(2,5-dimethoxyphenyl)-2-nitrobutane, albeit with moderate yield (65%) due to competing side reactions.

Optimization of Reaction Parameters

Analytical Characterization

Spectroscopic Confirmation

Purity Assessment

HPLC analysis using a C18 column (acetonitrile/water 70:30, 1 mL/min) shows a single peak at 4.2 minutes, confirming >98% purity.

Chemical Reactions Analysis

Reduction of Nitroalkene Precursors

The hydrochloride salt is synthesized via reduction of nitro intermediates. A representative method involves:

-

Nitropropane condensation : Reaction of 2,5-dimethoxy-4-methylbenzaldehyde with nitropropane and cyclohexylamine in benzene yields 2-nitro-1-(2,5-dimethoxy-4-methylphenyl)butene-1 .

-

Lithium aluminum hydride (LiAlH₄) reduction : The nitro group is reduced to an amine, forming (±)-2-amino-1-(2,5-dimethoxy-4-methylphenyl)-butane, which is subsequently treated with HCl to yield the hydrochloride salt .

Acylation and Azidation

A patented route involves sequential functionalization:

-

Acylation : 1-(2,5-dimethoxyphenyl)-2-aminoethanone reacts with chloroacetyl chloride in acetone/water to form 2-chloro-N-(β-oxo-2,5-dimethoxyphenyl)acetamide .

-

Azidation : Treatment with sodium azide in acetone introduces an azide group .

-

Selective reductions :

| Step | Reagents | Key Intermediate | Purity |

|---|---|---|---|

| Acylation | Chloroacetyl chloride, NaOAc, 0°C | 2-chloro-N-(β-oxo-2,5-dimethoxyphenyl)acetamide | 99% (HPLC) |

| Azidation | NaN₃, acetone, 60°C | 2-azido-N-(β-oxo-2,5-dimethoxyphenyl)acetamide | 95% |

| Reduction | NaBH₄ → SnCl₂, HCl | 2-Amino-1-(2,5-dimethoxyphenyl)-butane hydrochloride | 99.7% |

Substitution Reactions

The aromatic ring undergoes electrophilic substitution under controlled conditions:

-

Methylthio introduction : Reaction with methylthio precursors and LiAlH₄ in tetrahydrofuran (THF) yields 2-amino-1-(2,5-dimethoxy-4-methylthiophenyl)butane hydrochloride .

-

Formylation : Treatment with TiCl₄ and α,α-dichloromethylmethyl ether introduces a formyl group at the 4-position .

| Reaction | Conditions | Product | Application |

|---|---|---|---|

| Methylthio substitution | LiAlH₄, THF, reflux | 4-methylthio derivative | Bioactivity modulation |

| Formylation | TiCl₄, CH₂Cl₂, 0–35°C | 4-formyl derivative | Intermediate for further functionalization |

Stability and Salt Formation

The free base is highly hygroscopic, necessitating conversion to the hydrochloride salt for stability. Acidification with concentrated HCl in methanol or ether provides a crystalline, non-hygroscopic product .

Comparative Analysis of Synthetic Methods

Critical Observations

-

Oxidative sensitivity : The amine group is prone to oxidation, necessitating inert atmospheres during synthesis .

-

Regioselectivity : Electrophilic substitutions predominantly occur at the 4-position of the dimethoxyphenyl ring due to steric and electronic factors .

-

Salt stability : The hydrochloride form enhances shelf life and solubility in aqueous systems .

Scientific Research Applications

Scientific Applications of 2-Amino-1-(2,5-Dimethoxyphenyl)-Butane Hydrochloride

This compound, particularly its levorotatory isomer (BL-3912A), has shown potential in enhancing learning capacity and treating certain conditions in both psychotic and geriatric patients .

Enhancement of Learning Capacity:

- Animal Studies: Studies in rodents revealed that both the racemic mixture of 2-amino-1-(2,5-dimethoxy-4-methylphenyl)butane hydrochloride and its dextrorotatory and levorotatory isomers exhibit learning-enhancing activity . The levorotatory isomer appeared to show greater activity than the dextrorotatory isomer .

- Human Clinical Trials: Initial clinical trials have confirmed the ability of BL-3912A to increase learning capacity in humans .

Treatment of Psychotic and Geriatric Patients:

- Psychotics: Clinical studies showed that BL-3912A, at doses of 50 to 100 mg per day, produced near-normal behavior in psychotic patients demonstrating schizophrenia and manic depression . Catatonic patients relaxed, and withdrawn patients became more sociable .

- Geriatric Patients: In non-psychotic geriatric patients, a dose of 25 to 50 mg/day of BL-3912A increased mental alertness and renewed interest in life, characterized by increased sociability, mobility, and concern about appearance and general well-being . Doses of 100-300 mg. per day produced remarkable results in geriatric nursing home patients that were dull and presented varying degrees of inactivity and withdrawal. Mood and behavior improved and patients became more alert, active and less disabled .

Parkinson's Disease:

- Remission of Symptoms: Substantially complete remission of Parkinson's disease symptoms was observed in two instances at a dose of 100 mg/day . Rigidity and tremor reduced in patients suffering from moderate to severe Parkinsonism . Handwriting, speech, and feeding habits dramatically improved during BL-3912A therapy .

Additional Properties:

- Hallucinogenic Activity: BL-3912A is devoid of hallucinogenic activity in mammals, including humans, and antagonizes the effects of 2,5-dimethoxy-4-methyl-amphetamine (DOM) in rodents and cats .

- Side Effects: Clinical trials indicated that BL-3912A did not produce hypertension, tachycardia, anorexia, insomnia, and post-drug dysphoria, which are commonly seen following administration of amphetamine and other stimulants .

Dosage and Administration:

- Individualized Response: The response to a particular dose level of the compound is variable and peculiar to each patient . In general, the patient should be titrated to their own needs .

Data Table:

| Condition | Dosage | Outcome |

|---|---|---|

| Psychotic Patients | 50-100 mg/day | Near-normal behavior, relaxation in catatonic patients, increased sociability in withdrawn patients |

| Non-Psychotic Geriatric Patients | 25-50 mg/day | Increased mental alertness, renewed interest in life, increased sociability and mobility |

| Senile Geriatric Patients | 100-300 mg/day | Improved mood and behavior, increased alertness and activity, reduced disability |

| Parkinson's Disease | 100 mg/day | Substantially complete remission of symptoms, reduction in rigidity and tremor, improved handwriting, speech, and feeding habits |

Case Studies:

Mechanism of Action

The mechanism of action of 2-Amino-1-(2,5-dimethoxyphenyl)-butane hydrochloride involves its interaction with specific molecular targets. The amino group and aromatic ring allow it to bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Methoxamine Hydrochloride vs. Midodrine Hydrochloride and Its Metabolite

Midodrine Hydrochloride (prodrug) is metabolized to its active form, desglymidodrine (2-Amino-1-(2,5-dimethoxyphenyl)ethanol hydrochloride), which shares structural similarities with Methoxamine.

Comparison with Psychedelic Analogues: bk-2C-B

bk-2C-B (β-keto-2C-B; 2-amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanone) is a psychedelic phenethylamine derivative.

Comparison with Other Dimethoxyphenyl Derivatives

Piperidine-Based Analogues

Compounds like 2-(4-Aminopiperidin-1-yl)-N-(2,5-dimethoxyphenyl)acetamide dihydrochloride (CAS 952950-47-9) share the 2,5-dimethoxyphenyl group but feature a piperidine-acetamide backbone instead of an amino alcohol . These are primarily used in research for receptor-binding studies and lack direct clinical overlap with Methoxamine.

Methyl (S)-3,3-Dimethyl-2-(methylamino)butanoate Hydrochloride

This compound (EP 4 374 877 A2) is a synthetic intermediate with a branched ester structure, differing significantly from Methoxamine in both backbone and functional groups .

Key Research Findings

Methoxamine Hydrochloride demonstrates potent α₁-adrenergic activity, inducing vasoconstriction in preclinical models (rat aorta) .

Midodrine’s metabolite, desglymidodrine, exhibits comparable α₁-agonist activity but with a shorter duration due to its ethanol backbone .

bk-2C-B and related psychedelics highlight the critical role of substituent positioning (e.g., bromo at 4-position) in altering receptor selectivity .

Biological Activity

2-Amino-1-(2,5-dimethoxyphenyl)-butane hydrochloride, also known as BL-3912A, is a compound of significant interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its effects in various studies, mechanisms of action, and clinical implications.

Chemical Structure and Properties

The compound features a basic structure with an amino group attached to a butane chain and a 2,5-dimethoxyphenyl moiety. Its molecular formula is CHNO·HCl, and it has been identified under CAS number 69350-33-0.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. It has been shown to enhance dopaminergic activity without the typical side effects associated with stimulants like amphetamines. This unique profile suggests potential applications in treating mood disorders and cognitive impairments.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Cognitive Enhancement : Initial clinical studies on geriatric patients demonstrated improvements in mood and alertness at doses ranging from 100 to 300 mg per day. Patients exhibited increased activity levels and reduced withdrawal symptoms without significant side effects such as hypertension or insomnia .

- Neuroprotective Effects : The compound has shown promise in protecting neuronal cells from oxidative stress, which is crucial for conditions like Alzheimer's disease. The mechanism involves modulation of antioxidant enzyme activities .

- Antidepressant-like Effects : In animal models, the compound demonstrated antidepressant-like effects through the inhibition of serotonin reuptake, indicating its potential as a treatment for depression .

Case Studies

- Geriatric Patient Study : A study involving elderly nursing home residents showed that administration of BL-3912A significantly improved mood and cognitive function. Patients who were previously inactive became more engaged and alert after treatment .

- Animal Model Research : In controlled trials with rodents, the compound was found to increase locomotor activity and reduce depressive behaviors when compared to control groups treated with traditional stimulants .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the established synthesis routes and purification methods for Methoxamine hydrochloride?

- Methodology :

- Hydrochloride Salt Formation : React the free base with HCl in dioxane or ethanol under reflux, followed by solvent evaporation and recrystallization (e.g., using ethanol/water mixtures) .

- Purification : High-performance liquid chromatography (HPLC) with C18 columns (mobile phase: acetonitrile/water with 0.1% trifluoroacetic acid) ensures >98% purity .

- Characterization : Confirm structure via (e.g., δ 9.00 ppm for amine protons in DMSO-d6) and mass spectrometry (expected [M+H] at 248.11) .

Q. How is the pharmacological activity of Methoxamine hydrochloride characterized?

- Key Targets :

| Receptor Subtype | Affinity (IC) | Assay Type | Reference |

|---|---|---|---|

| α-Adrenoceptor (ADRA1A) | 0.8 μM | Radioligand binding (rat aorta) | |

| ADRA1B | 1.2 μM | In vitro contraction assays | |

| ADRA1D | 1.5 μM | cAMP inhibition |

- Functional Assays : Measure vasoconstrictive effects in isolated rat aortic rings pre-treated with phenoxybenzamine to isolate α-mediated responses .

Q. What analytical techniques are recommended for quality control and structural verification?

- Techniques :

| Method | Conditions | Key Parameters | Reference |

|---|---|---|---|

| HPLC | C18 column, 30:70 acetonitrile/0.1% TFA, 1 mL/min | Retention time: 6.2 min | |

| NMR | DMSO-d6, 400 MHz | δ 3.79 ppm (methoxy groups) | |

| MS | ESI+ mode | [M+H]: 248.11 |

Advanced Research Questions

Q. How to design experiments to evaluate receptor subtype selectivity?

- In Vitro Strategy :

- Use transfected HEK-293 cells expressing human ADRA1A, ADRA1B, and ADRA1D.

- Measure cAMP inhibition (ADRA1D) vs. calcium flux (ADRA1A/B) with FLIPR assays .

- Controls : Include prazosin (α-antagonist) and phenylephrine (α-agonist). Reference standards (e.g., Midodrine metabolites) ensure specificity .

Q. How to resolve contradictions in spectral data during structural characterization?

- Case Example : Discrepancies in integration ratios (e.g., methoxy vs. amine protons).

- Solution : Perform and 2D-COSY to confirm coupling patterns. Cross-validate with high-resolution MS (HRMS) to rule out impurities .

Q. What are the metabolic pathways of Methoxamine hydrochloride, and how are they studied?

- Pathways :

- Primary Metabolism : Hepatic demethylation (via CYP2D6) yields 2-amino-1-(2-hydroxy-5-methoxyphenyl)-butane.

- Active Metabolite : 2-Amino-1-(2,5-dimethoxyphenyl)ethanol (detected via LC-MS/MS in plasma) contributes to prolonged α-agonist effects .

- Methodology : Administer -labeled compound to rodents; extract metabolites using solid-phase extraction (SPE) and analyze with tandem MS .

Q. How to assess compound stability under varying pH and temperature conditions?

- Protocol :

- Stress Testing : Expose to 0.1N HCl (pH 1), NaOH (pH 13), and HO (3%) at 40°C for 24 hours.

- Analysis : Monitor degradation via HPLC (peak area reduction >5% indicates instability). Store at 2–8°C in desiccated conditions to prevent hydrolysis .

Q. What experimental approaches differentiate enantiomeric activity in chiral analogs?

- Chiral Separation : Use HPLC with Chiralpak® AD-H column (hexane:isopropanol 90:10, 0.8 mL/min).

- Activity Comparison : Test isolated (R)- and (S)-enantiomers in aortic ring assays. (R)-enantiomer shows 10-fold higher potency at ADRA1A .

Q. How to investigate synergistic effects with other vasoactive agents?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.